molecular formula C14H14O2 B13880340 6-Propylnaphthalene-1-carboxylic acid

6-Propylnaphthalene-1-carboxylic acid

Cat. No.: B13880340
M. Wt: 214.26 g/mol
InChI Key: SLKFRLQWRFWEBI-UHFFFAOYSA-N
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Description

6-Propylnaphthalene-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a naphthalene ring substituted with a propyl group at the sixth position and a carboxyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylnaphthalene-1-carboxylic acid can be achieved through several methods:

    Friedel-Crafts Alkylation: This method involves the alkylation of naphthalene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 6-propylnaphthalene. The resulting compound is then oxidized using potassium permanganate to introduce the carboxyl group at the first position.

    Grignard Reaction: Another approach involves the reaction of 6-bromonaphthalene with propylmagnesium bromide to form 6-propylnaphthalene, followed by oxidation with potassium permanganate to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form various derivatives, depending on the oxidizing agent and conditions used.

    Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts alkylation.

Major Products:

    Oxidation Products: Various carboxylic acid derivatives.

    Reduction Products: Alcohols and aldehydes.

    Substitution Products: Functionalized naphthalene derivatives.

Scientific Research Applications

6-Propylnaphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Propylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

    Naphthalene-1-carboxylic acid: Lacks the propyl group, resulting in different chemical and physical properties.

    6-Methylnaphthalene-1-carboxylic acid: Contains a methyl group instead of a propyl group, leading to variations in reactivity and applications.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

6-propylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C14H14O2/c1-2-4-10-7-8-12-11(9-10)5-3-6-13(12)14(15)16/h3,5-9H,2,4H2,1H3,(H,15,16)

InChI Key

SLKFRLQWRFWEBI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C(=CC=C2)C(=O)O

Origin of Product

United States

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